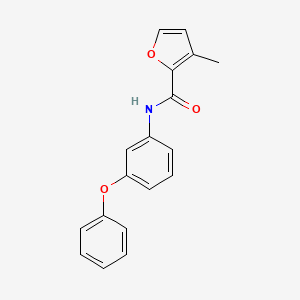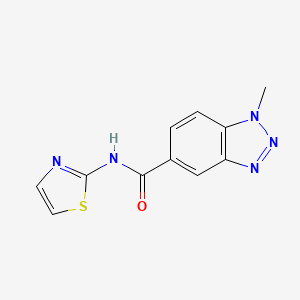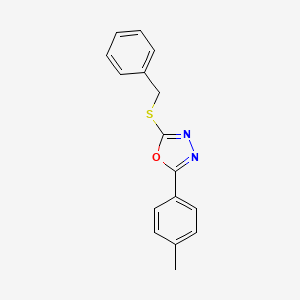![molecular formula C17H16N2O3 B5875101 N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide, also known as JNJ-42165279, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids in the body, which play a role in pain regulation and inflammation. By inhibiting FAAH, JNJ-42165279 can increase the levels of endocannabinoids, leading to potential therapeutic benefits.
作用機序
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide can increase the levels of these endocannabinoids, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been shown to increase endocannabinoid levels in the body, which can have a variety of effects on pain and inflammation. Endocannabinoids are known to play a role in pain regulation, and increasing their levels can lead to reduced pain behavior in preclinical models. Endocannabinoids are also known to have anti-inflammatory effects, and increasing their levels can lead to reduced inflammation in preclinical models.
実験室実験の利点と制限
One advantage of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide is its specificity for FAAH, which can lead to more targeted effects on endocannabinoid levels compared to other compounds that may have off-target effects. One limitation of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide is its potential for toxicity, as inhibition of FAAH can lead to increased levels of other fatty acid amides that may have negative effects on the body.
将来の方向性
Future research on N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide could focus on its potential therapeutic effects in other disease states beyond pain and inflammation. Endocannabinoids have been implicated in a variety of physiological processes, including mood regulation and appetite control, and N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide could have potential applications in these areas. Additionally, further research could explore the safety and toxicity profile of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide in preclinical and clinical studies.
合成法
The synthesis of N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been described in a patent application by Janssen Pharmaceutica. The method involves the reaction of 4-nitrobenzoic acid with 1-methylcyclopropylamine to form the corresponding amide. This amide is then reacted with 2-bromoaniline to yield N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide.
科学的研究の応用
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide has been studied in preclinical models for its potential therapeutic effects in pain and inflammation. In a rat model of neuropathic pain, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide was found to reduce pain behavior and increase endocannabinoid levels in the spinal cord. In a mouse model of acute inflammation, N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide was found to reduce paw swelling and increase endocannabinoid levels in the paw tissue.
特性
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(10-11-17)14-4-2-3-5-15(14)18-16(20)12-6-8-13(9-7-12)19(21)22/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNLQTWGOCIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)



![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)

![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)